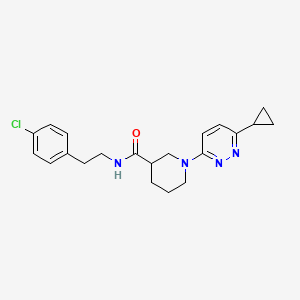
3-Bromo-2,5-difluorobenzaldehyde
Overview
Description
3-Bromo-2,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-difluorobenzaldehyde consists of a benzene ring substituted with bromo and difluoro groups, and an aldehyde group . The exact mass of the molecule is 219.933533 Da .Physical And Chemical Properties Analysis
3-Bromo-2,5-difluorobenzaldehyde has a molecular weight of 220.999 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 228.6±35.0 °C at 760 mmHg . The flash point is 92.1±25.9 °C .Scientific Research Applications
-
Pharmaceuticals : This compound can be used as an intermediate in the synthesis of various pharmaceutical drugs . The specific drugs and their uses would depend on the other compounds used in the synthesis.
-
Organic Synthesis : As a halogenated compound, 3-Bromo-2,5-difluorobenzaldehyde can be used in various organic synthesis reactions. For example, it could be used in coupling reactions to form carbon-carbon bonds .
-
Material Science : In material science, this compound could potentially be used in the synthesis of polymers or other materials. The specific properties of the resulting material would depend on the other compounds used in the synthesis .
-
Chemical Research : Researchers might use this compound to study its properties or to develop new synthesis methods .
-
Industrial Chemistry : In industrial settings, this compound could be used in the production of other chemicals or materials .
-
Education : This compound might be used in educational settings for teaching purposes, such as demonstrating certain types of chemical reactions .
-
Pharmaceuticals : This compound can be used as an intermediate in the synthesis of various pharmaceutical drugs . The specific drugs and their uses would depend on the other compounds used in the synthesis.
-
Organic Synthesis : As a halogenated compound, 3-Bromo-2,5-difluorobenzaldehyde can be used in various organic synthesis reactions. For example, it could be used in coupling reactions to form carbon-carbon bonds .
-
Material Science : In material science, this compound could potentially be used in the synthesis of polymers or other materials. The specific properties of the resulting material would depend on the other compounds used in the synthesis .
-
Chemical Research : Researchers might use this compound to study its properties or to develop new synthesis methods .
-
Industrial Chemistry : In industrial settings, this compound could be used in the production of other chemicals or materials .
-
Education : This compound might be used in educational settings for teaching purposes, such as demonstrating certain types of chemical reactions .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPYZKOMHPTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-difluorobenzaldehyde | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

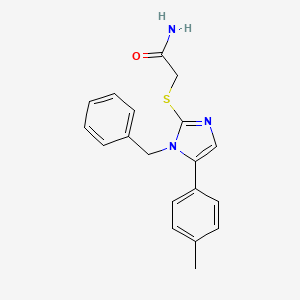

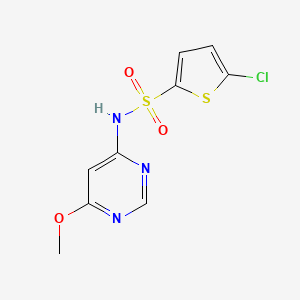

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)
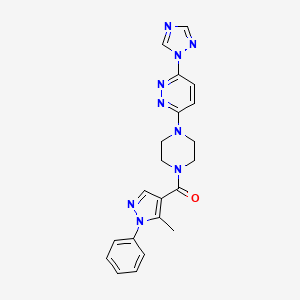
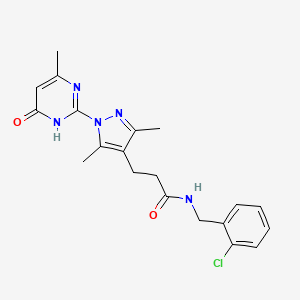

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)
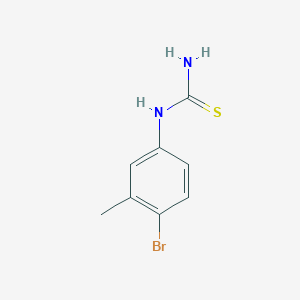

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
